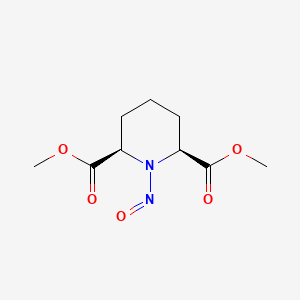
dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H15NO4 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of nitroso and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of Methyl Groups: Methyl groups are introduced at the 2 and 6 positions of the piperidine ring using methylation reactions.
Nitrosation: The nitroso group is introduced through nitrosation reactions, typically using nitrous acid or other nitrosating agents.
Esterification: The final step involves the esterification of the carboxyl groups to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular processes and signaling pathways. The compound’s effects are mediated through its ability to modify the activity of specific proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Cis-2,6-Dimethylmorpholine: A similar compound with a morpholine ring instead of a piperidine ring.
(2R,6S)-1,2,6-Trimethylpiperazine: Another related compound with a piperazine ring.
Uniqueness
Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
22910-15-2 |
|---|---|
Molecular Formula |
C9H14N2O5 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H14N2O5/c1-15-8(12)6-4-3-5-7(9(13)16-2)11(6)10-14/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI Key |
RGVQTLZCZAVILP-KNVOCYPGSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H](N1N=O)C(=O)OC |
Canonical SMILES |
COC(=O)C1CCCC(N1N=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















